4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20216200
InChI: InChI=1S/C25H20FNO5/c1-16-24(29)27(25(30)19-9-5-6-10-22(19)32-16)14-21(28)18-11-12-23(20(26)13-18)31-15-17-7-3-2-4-8-17/h2-13,16H,14-15H2,1H3
SMILES:
Molecular Formula: C25H20FNO5
Molecular Weight: 433.4 g/mol

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

CAS No.:

Cat. No.: VC20216200

Molecular Formula: C25H20FNO5

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione -

Specification

Molecular Formula C25H20FNO5
Molecular Weight 433.4 g/mol
IUPAC Name 4-[2-(3-fluoro-4-phenylmethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione
Standard InChI InChI=1S/C25H20FNO5/c1-16-24(29)27(25(30)19-9-5-6-10-22(19)32-16)14-21(28)18-11-12-23(20(26)13-18)31-15-17-7-3-2-4-8-17/h2-13,16H,14-15H2,1H3
Standard InChI Key RDOUUIUELHRPIL-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)F

Introduction

The compound 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic molecule featuring a benzoxazepine core structure. This compound includes multiple functional groups such as a benzyloxy group and a fluorophenyl moiety, contributing to its unique chemical properties and potential biological activities. The presence of the 2-oxoethyl substituent enhances its reactivity and may influence its pharmacological profile.

Synthesis Methods

The synthesis of 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Involving the formation of the benzoxazepine core through condensation of appropriate precursors.

  • Alkylation and Arylation: Introduction of the benzyloxy and fluorophenyl groups via alkylation and arylation reactions.

  • Oxidation and Reduction Steps: To introduce or modify functional groups such as the 2-oxoethyl substituent.

Biological Activities and Potential Applications

Compounds similar to 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione exhibit various biological activities, including antimicrobial and anxiolytic effects, depending on their structural features. The specific arrangement of functional groups in this compound may confer unique biological properties.

CompoundKey FeaturesBiological Activity
2-(4-(benzyloxy)-3-fluorophenyl)propanoic acidContains benzyloxy and fluorophenyl groupsAntimicrobial activity
1,4-benzodiazepine derivativesSimilar ring structureAnxiolytic effects
6-(3-fluorophenyl)-1H-indole derivativesFluorinated phenyl groupsAnticancer properties

Research Findings and Future Directions

Studies on the interactions of 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione with biological targets are crucial for understanding its mechanism of action. These studies often involve in vitro assays and computational modeling to predict binding affinities and potential therapeutic applications.

Given the limited availability of specific research findings directly related to this compound, further investigation is needed to fully elucidate its biological activities and potential applications. This could involve exploring its interactions with various enzymes or receptors and assessing its pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator